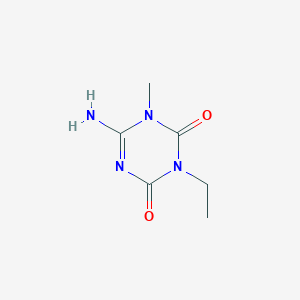

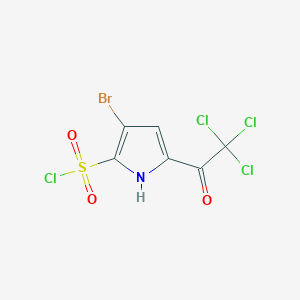

6-Amino-3-ethyl-1-methyl-1,3,5-triazine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-Amino-3-ethyl-1-methyl-1,3,5-triazine-2,4-dione” is a derivative of 1,3,5-triazine . Triazines are a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .

Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives involves the replacement of chloride ions in cyanuric chloride . These compounds can be prepared by conventional methods or by using microwave irradiation . Using microwave irradiation can yield the desired products in less time, with good yield and higher purity .Chemical Reactions Analysis

Triazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The specific chemical reactions of “6-Amino-3-ethyl-1-methyl-1,3,5-triazine-2,4-dione” are not detailed in the available resources.科学的研究の応用

Solid-Phase Synthesis

A significant application of 6-amino-1,3,5-triazine-2,4-diones, including derivatives like 6-Amino-3-ethyl-1-methyl-1,3,5-triazine-2,4-dione, is in the field of solid-phase synthesis. Research shows that these compounds can be synthesized using a traceless approach on a solid phase, which is beneficial for high purity and yield. This process involves the reaction of resin-bound S-methylisothiourea with isocyanates to yield resin-bound iminoureas, which then react with amines to produce the desired products (Yu, Ostresh, & Houghten, 2004).

Chemical Modifications and Derivatives

The compound has been used as a base for synthesizing various derivatives. For instance, research involving the reaction of ethyl bromopyruvate with 6-methyl-1,3,5-triazine-2,4(1H,3H)-diones led to the production of tetrahydro-2,4-dioxopyrrolo[1,2-a][1,3,5]triazine-7-carboxylate esters (Traynor & Wibberley, 1974).

Biocidal Applications

6-Methyl-1,3,5-triazine-2,4-dione moieties have been chemically attached to commercial polystyrene, yielding a novel polymer with biocidal properties. This modified polymer demonstrated effectiveness against bacteria like Staphylococcus aureus in water-filter applications (Sun, Chen, & Worley, 1996).

Synthesis of Novel Heterocycles

6-Amino-1,3,5-triazine-2,4-diones serve as precursors in the synthesis of various novel heterocyclic compounds. For example, they have been used to synthesize [1,2,4]triazino[4,3-b][1,2,4,5]tetrazepin derivatives, demonstrating the compound's versatility in creating diverse chemical structures (Vahedi, Rajabzadeh, & Farvandi, 2010).

将来の方向性

The future directions for “6-Amino-3-ethyl-1-methyl-1,3,5-triazine-2,4-dione” could involve further exploration of its potential biological activities and applications. As multidrug-resistant bacterial strains proliferate, the necessity for effective therapy has stimulated research into the design and synthesis of novel antimicrobial molecules .

特性

IUPAC Name |

6-amino-3-ethyl-1-methyl-1,3,5-triazine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-3-10-5(11)8-4(7)9(2)6(10)12/h3H2,1-2H3,(H2,7,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBIADSUCQREFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)N=C(N(C1=O)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-3-ethyl-1-methyl-1,3,5-triazine-2,4-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2435627.png)

![{6-Chloro-4-[(4-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2435630.png)

![[1-(4-Fluorophenyl)cyclopropyl]-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2435632.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2435634.png)

![5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-amine](/img/structure/B2435636.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2435640.png)

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-(2-methoxyethoxy)isonicotinamide](/img/structure/B2435642.png)

![N-benzo[e][1,3]benzothiazol-2-yl-4-oxochromene-2-carboxamide](/img/structure/B2435644.png)

![2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B2435646.png)

![Pentyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2435648.png)